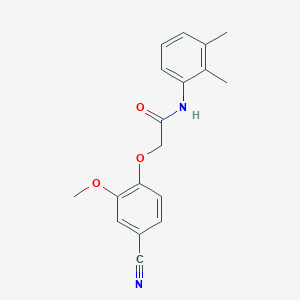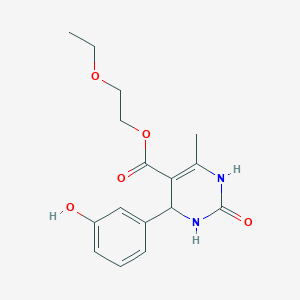
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a cyano group, a methoxy group, and a phenoxy group attached to an acetamide backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 4-cyano-2-methoxyphenol, is reacted with an appropriate halogenated acetic acid derivative under basic conditions to form the phenoxy intermediate.
Amidation Reaction: The phenoxy intermediate is then reacted with 2,3-dimethylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final acetamide product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants and solvents.
Optimized Reaction Conditions: Employing optimized reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification Techniques: Using advanced purification techniques like recrystallization, chromatography, or distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The cyano group can be reduced to form an amine.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles under basic conditions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The interaction with molecular targets can trigger various biochemical pathways, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide: Unique due to its specific substitution pattern on the phenoxy and acetamide groups.
Other Acetamides: Compounds with similar acetamide backbones but different substituents, such as 2-(4-chloro-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Phenoxy Derivatives: Compounds with similar phenoxy groups but different functional groups, such as 2-(4-cyano-2-hydroxyphenoxy)-N-(2,3-dimethylphenyl)acetamide.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
IUPAC Name |
2-(4-cyano-2-methoxyphenoxy)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-12-5-4-6-15(13(12)2)20-18(21)11-23-16-8-7-14(10-19)9-17(16)22-3/h4-9H,11H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQIEQMAYGRLNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)COC2=C(C=C(C=C2)C#N)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Propan-2-yl 2-{[(4-fluorophenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4947607.png)
![5-(4-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B4947620.png)
![(4-chlorophenyl)[3-(4-chlorophenyl)-5-hydroxy-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4947628.png)
![1-methoxy-2-[2-(3-methylphenoxy)ethoxy]benzene](/img/structure/B4947634.png)
![(5E)-2-amino-5-[(3-iodophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B4947644.png)
![4-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B4947646.png)
amine](/img/structure/B4947652.png)

![potassium;N-[2-hydroxy-3-(4-methyl-2-nitrophenoxy)propyl]-N-methylsulfamate](/img/structure/B4947674.png)
![4-methyl-N-{4-[(1-methyl-1H-benzimidazol-2-yl)diazenyl]phenyl}aniline](/img/structure/B4947676.png)
![(3,4-dimethoxyphenyl){1-[3-(dimethylamino)benzoyl]-3-piperidinyl}methanone](/img/structure/B4947688.png)
![[1-(4-ethoxyphenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B4947700.png)
![N-{[5-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]carbamothioyl}-3,4-dimethylbenzamide](/img/structure/B4947707.png)
![N-[(4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}phenyl)sulfonyl]acetamide](/img/structure/B4947715.png)
